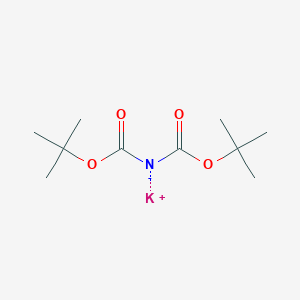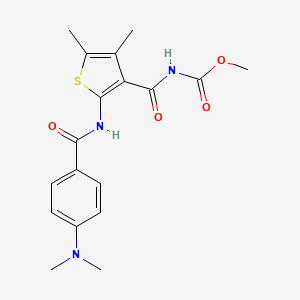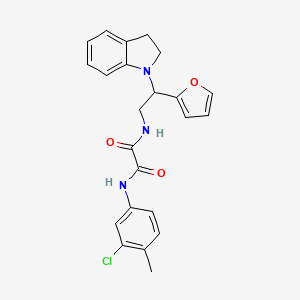
Potassium Bis(Boc)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium Bis(Boc)amide, also known by its chemical formula C10H18NO4K, is a compound widely used in organic synthesis. It is particularly valued for its role as a strong, non-nucleophilic base. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups, which provide stability and protection to the amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium Bis(Boc)amide is typically synthesized through the reaction of potassium tert-butoxide with di-tert-butyl dicarbonate (Boc2O) in the presence of an amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups. The general reaction scheme is as follows:
KOBut+(Boc)2O+NH2R→K[N(Boc)2R]+ButOH
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Potassium Bis(Boc)amide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the Boc groups are replaced by other functional groups.
Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in organic solvents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in aprotic solvents like tetrahydrofuran (THF).
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.
Major Products Formed:
Substitution Reactions: The major products are substituted amides or carbamates.
Deprotection Reactions: The primary product is the free amine, along with tert-butyl alcohol as a byproduct.
Scientific Research Applications
Potassium Bis(Boc)amide has a wide range of applications in scientific research:
Chemistry: It is used as a base in various organic synthesis reactions, including the formation of amides and carbamates.
Biology: The compound is employed in the synthesis of peptide and protein analogs, where Boc protection is crucial for selective reactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the production of fine chemicals and specialty materials, where precise control over reaction conditions is required.
Mechanism of Action
The mechanism of action of Potassium Bis(Boc)amide involves its role as a strong base. The compound deprotonates acidic protons in substrates, facilitating various chemical transformations. The Boc groups provide steric protection, preventing unwanted side reactions and ensuring selective deprotonation.
Molecular Targets and Pathways:
Deprotonation: The primary molecular target is the acidic proton in the substrate, which is abstracted by the potassium amide.
Protection: The Boc groups protect the amine functionalities, allowing for selective reactions without interference from other functional groups.
Comparison with Similar Compounds
Potassium Bis(Boc)amide is unique due to its dual Boc protection and strong basicity. Similar compounds include:
Potassium Bis(trimethylsilyl)amide (KHMDS): Another strong, non-nucleophilic base, but with trimethylsilyl groups instead of Boc groups.
Sodium Bis(Boc)amide: Similar in structure but with sodium instead of potassium, affecting its solubility and reactivity.
Uniqueness: this compound’s combination of strong basicity and Boc protection makes it particularly useful in reactions requiring selective deprotonation and protection of amine functionalities.
Properties
IUPAC Name |
potassium;bis[(2-methylpropan-2-yl)oxycarbonyl]azanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.K/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6;/h1-6H3,(H,11,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXGTCUBGXFGIC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)[N-]C(=O)OC(C)(C)C.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18KNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-4-(2-fluorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2841812.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B2841816.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2841818.png)




![4-Chloro-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2841825.png)
![methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2841827.png)
![indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone](/img/structure/B2841829.png)

![1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2841831.png)
![2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2841832.png)
